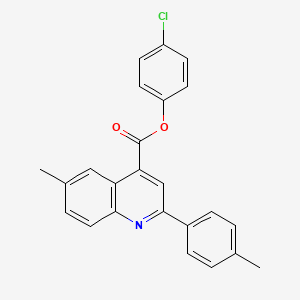

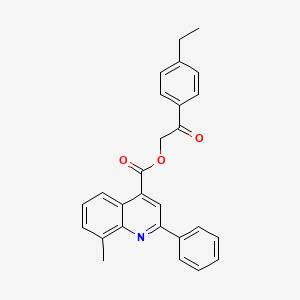

4-Chlorophenyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Chlorophenyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-Chlorphenyl-6-methyl-2-(4-methylphenyl)-4-chinolincarboxylat umfasst in der Regel mehrstufige organische Reaktionen. Eine gängige Methode ist die Friedländer-Synthese, bei der Anilin-Derivate mit Carbonylverbindungen in Gegenwart saurer oder basischer Katalysatoren kondensiert werden. Die Reaktionsbedingungen umfassen oft das Rückflussen der Reaktanten in Lösungsmitteln wie Ethanol oder Essigsäure.

Industrielle Produktionsmethoden

In industrieller Umgebung kann die Herstellung dieser Verbindung große Batch-Reaktoren umfassen, in denen die Reaktanten unter kontrollierten Bedingungen gemischt und erhitzt werden. Die Verwendung von kontinuierlichen Strömungsreaktoren kann ebenfalls eingesetzt werden, um die Effizienz und Ausbeute des Syntheseprozesses zu verbessern. Reinigungsschritte wie Umkristallisation oder Chromatographie werden verwendet, um das Endprodukt in hoher Reinheit zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-Chlorphenyl-6-methyl-2-(4-methylphenyl)-4-chinolincarboxylat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um Chinolin-N-Oxide zu bilden.

Reduktion: Reduktionsreaktionen mit Mitteln wie Lithiumaluminiumhydrid können den Chinolinring in Dihydrochinolin-Derivate umwandeln.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem Medium.

Reduktion: Lithiumaluminiumhydrid in trockenem Ether.

Substitution: Halogenierung mit Brom oder Chlorierung mit Chlorgas in Gegenwart eines Lewis-Säure-Katalysators.

Hauptprodukte

Oxidation: Chinolin-N-Oxide.

Reduktion: Dihydrochinolin-Derivate.

Substitution: Halogenierte Chinolin-Derivate.

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Baustein für die Synthese komplexerer Chinolin-Derivate verwendet.

Biologie: Untersucht auf seine antimikrobiellen und antiviralen Eigenschaften.

Medizin: Potenzielles Therapeutikum zur Behandlung von Krankheiten wie Malaria und Krebs.

Industrie: Verwendet bei der Entwicklung von Farbstoffen und Pigmenten aufgrund seiner chromophoren Eigenschaften.

5. Wirkmechanismus

Der Wirkmechanismus von 4-Chlorphenyl-6-methyl-2-(4-methylphenyl)-4-chinolincarboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. In biologischen Systemen kann es an Enzyme oder Rezeptoren binden und deren Aktivität hemmen. So kann es beispielsweise die Aktivität von Topoisomerase-Enzymen hemmen, was zur Störung der DNA-Replikation in Krebszellen führt. Die Chinolinringstruktur der Verbindung ermöglicht es ihr, sich in die DNA zu intercalieren, was ihre therapeutischen Wirkungen weiter verstärkt.

Wirkmechanismus

The mechanism of action of 4-Chlorophenyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of topoisomerase enzymes, leading to the disruption of DNA replication in cancer cells. The compound’s quinoline ring structure allows it to intercalate into DNA, further enhancing its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 4-Chlorphenyl-6-methyl-2-phenylchinolincarboxylat

- 4-Chlorphenyl-6-methyl-2-(4-chlorphenyl)-4-chinolincarboxylat

- 4-Chlorphenyl-6-methyl-2-(4-fluorphenyl)-4-chinolincarboxylat

Einzigartigkeit

4-Chlorphenyl-6-methyl-2-(4-methylphenyl)-4-chinolincarboxylat ist einzigartig durch das Vorhandensein sowohl von 4-Chlorphenyl- als auch von 4-Methylphenylgruppen, die seine biologische Aktivität und Selektivität verbessern können. Die Kombination dieser Substituenten bietet eine einzigartige elektronische Umgebung, die die Reaktivität der Verbindung und ihre Wechselwirkung mit molekularen Zielstrukturen beeinflussen kann.

Eigenschaften

CAS-Nummer |

355419-82-8 |

|---|---|

Molekularformel |

C24H18ClNO2 |

Molekulargewicht |

387.9 g/mol |

IUPAC-Name |

(4-chlorophenyl) 6-methyl-2-(4-methylphenyl)quinoline-4-carboxylate |

InChI |

InChI=1S/C24H18ClNO2/c1-15-3-6-17(7-4-15)23-14-21(20-13-16(2)5-12-22(20)26-23)24(27)28-19-10-8-18(25)9-11-19/h3-14H,1-2H3 |

InChI-Schlüssel |

RDGWXBBONXZHRQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)OC4=CC=C(C=C4)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-7-o-tolyloxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione](/img/structure/B12046104.png)

![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B12046107.png)

![ethyl 6-bromo-2-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B12046123.png)

![2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-5-methyl-1,3-thiazol-4(5H)-one](/img/structure/B12046146.png)

![Ethyl 6-bromo-5-[(3-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B12046166.png)